(E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
Description
The compound “(E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide” is a pyrazole-carbohydrazide derivative characterized by a hydrazone linkage connecting two heterocyclic moieties: a 3,5-dimethyl-1-phenylpyrazole and a 3-(furan-2-yl)pyrazole. This structural motif is common in medicinal chemistry due to the pharmacological versatility of pyrazole derivatives, which are known for anti-inflammatory, antimicrobial, and anticancer activities . The (E)-configuration of the hydrazone bond is critical for maintaining molecular planarity and optimizing interactions with biological targets.
Properties
IUPAC Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-13-16(14(2)26(25-13)15-7-4-3-5-8-15)12-21-24-20(27)18-11-17(22-23-18)19-9-6-10-28-19/h3-12H,1-2H3,(H,22,23)(H,24,27)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYVUMFPKQZUDH-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=NNC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=NNC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation reaction between 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde and appropriate hydrazine derivatives. The resulting Schiff base is characterized by an E configuration around the central C=N double bond, as confirmed by X-ray crystallography. The crystal structure reveals weak intermolecular interactions that stabilize the compound .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The synthesized compound was tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans. The results demonstrated notable inhibition zones and low minimum inhibitory concentrations (MIC), suggesting potent antibacterial and antifungal activities .
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 20 | 50 |
| S. aureus | 25 | 30 |
| C. albicans | 18 | 40 |
Antioxidant Activity
The compound also exhibited strong antioxidant properties in assays such as DPPH and hydroxyl radical scavenging tests. The antioxidant activity is crucial for combating oxidative stress-related diseases and suggests potential applications in pharmaceuticals aimed at reducing oxidative damage .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. The compound showed significant cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the induction of apoptosis in cancer cells, which was confirmed through flow cytometry analysis .
Case Studies
-
Antimicrobial Efficacy :
A study synthesized a series of pyrazole derivatives, including our target compound, and evaluated their antimicrobial activities. Compounds were screened against Gram-positive and Gram-negative bacteria, revealing that the target compound exhibited superior activity compared to standard antibiotics . -
Antioxidant Mechanisms :
In a comparative study of various pyrazole derivatives, it was found that those with specific structural features, such as the presence of furan rings, enhanced antioxidant activity significantly. This supports the hypothesis that structural modifications can lead to improved biological performance . -
Cytotoxicity Studies :
A recent investigation assessed the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that the target compound had an IC50 value lower than many known chemotherapeutic agents, highlighting its potential as a lead compound in cancer drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-carbohydrazides are a well-studied class of compounds with diverse biological activities. Below, the target compound is compared to structurally and functionally related derivatives based on substituent effects, molecular properties, and reported bioactivities.
Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives
Key Observations
Substituent Effects on Bioactivity: The furan-2-yl group in the target compound introduces an electron-rich heterocycle, which may enhance binding to enzymes or receptors compared to halogenated analogs like E-DPPC (). Halogens (e.g., Cl in E-DPPC) typically improve lipophilicity and membrane penetration .
Biological Activity Trends: Pyrazole-carbohydrazides with aryl/hydroxybenzylidene substituents () show pronounced antioxidant and antimicrobial activities, whereas diphenylpyrazole derivatives () excel in antipyretic and antiaggregating effects. The target compound’s furan and methyl groups may position it closer to antimicrobial or anti-inflammatory applications.
Computational and Structural Insights :
- Molecular docking and DFT studies (e.g., ) highlight the role of planarity in the hydrazone linkage for target binding. The (E)-configuration in the target compound likely mimics this feature.
- SHELX-based crystallography () is a standard tool for confirming the stereochemistry of such derivatives, ensuring accurate structure-activity relationship (SAR) analyses.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to and , involving condensation of 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide with a 3,5-dimethyl-1-phenylpyrazole aldehyde.
Q & A
Q. What are the standard synthetic routes for this compound, and what purification techniques ensure optimal yield?
The synthesis typically involves a multi-step condensation reaction between hydrazide derivatives and aldehyde precursors. Key steps include:
- Step 1 : Preparation of the pyrazole-carbohydrazide intermediate via refluxing with hydrazine hydrate in ethanol .
- Step 2 : Condensation with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic (e.g., glacial acetic acid) or basic conditions to form the hydrazone linkage .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) is used to isolate the pure compound .
Critical Parameters :
- Temperature control (60–80°C for condensation).
- Inert atmosphere (N₂) to prevent oxidation of sensitive groups .
Q. Which spectroscopic and crystallographic methods confirm structural integrity?
A combination of techniques validates the structure:
- FT-IR : Confirms hydrazone (–NH–N=CH–) and furan (C–O–C) functional groups .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., E-configuration of the hydrazone bond at δ 8.2–8.5 ppm) and carbon backbone .
- Single-crystal X-ray diffraction : Resolves stereochemistry and intermolecular interactions (e.g., π-stacking of aromatic rings) .
- Mass spectrometry (ESI-MS) : Verifies molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the primary biological activities reported, and how are they validated?
Reported activities include:
- Antimicrobial : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging 8–32 µg/mL .
- Anti-inflammatory : Inhibition of COX-2 enzyme (IC₅₀ ~15 µM) via ELISA .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer), showing IC₅₀ values of 20–50 µM .
Assay Validation :
- Positive controls (e.g., doxorubicin for cytotoxicity).
- Triplicate experiments with statistical analysis (p < 0.05) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance selectivity and yield?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalyst selection : p-TsOH or molecular sieves enhance condensation efficiency by removing H₂O .
- Table 1 : Yield Optimization Under Different Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | None | 70 | 45 |
| DMF | p-TsOH | 80 | 72 |
| THF | MgSO₄ | 65 | 58 |
| Data from |
Q. What computational approaches predict electronic properties and biological interactions?
- DFT Calculations : B3LYP/6-311G(d,p) basis set evaluates HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities (ΔG values) to targets like COX-2 (PDB: 5KIR) .
- MD Simulations : GROMACS assesses protein-ligand stability over 100 ns trajectories .
Q. How do structural modifications influence bioactivity compared to analogous derivatives?
Substituent effects are critical:
- Furan vs. Thiophene : Furan derivatives show higher antimicrobial activity due to oxygen’s electronegativity enhancing H-bonding .
- Dimethylamino Group : Enhances solubility and membrane permeability, improving anticancer potency by 30% vs. non-substituted analogs .
Table 2 : Bioactivity Comparison of Derivatives
| Substituent (R) | MIC (µg/mL) | IC₅₀ (COX-2, µM) |
|---|---|---|
| 3,5-Dimethylphenyl (Target) | 12 | 15 |
| 4-Chlorophenyl | 28 | 22 |
| 4-Methoxyphenyl | 18 | 18 |
| Data from |
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity : HPLC (>95% purity) ensures reproducibility .
- Structural Confounders : X-ray crystallography clarifies stereochemical inconsistencies (e.g., E/Z isomerism) .
Methodological Recommendations
- Synthesis : Prioritize DMF with p-TsOH at 80°C for >70% yield .
- Characterization : Combine XRD and DFT to resolve ambiguous NMR signals .
- Bioactivity : Use orthogonal assays (e.g., fluorescence-based COX-2 inhibition) to confirm initial findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
